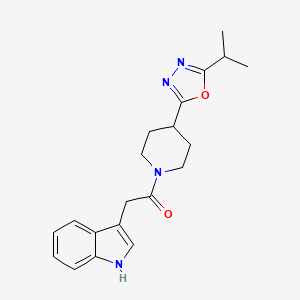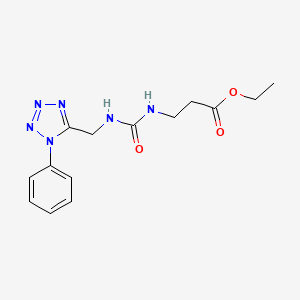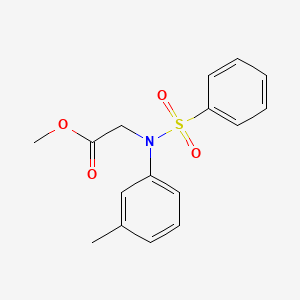
6-(Trifluormethyl)-1H-Indol-3-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-1H-indole-3-carbonitrile is used in pharmaceutical intermediates and liquid crystal intermediates .
Synthesis Analysis
The synthesis of trifluoromethyl compounds like 6-(trifluoromethyl)-1H-indole-3-carbonitrile has been a topic of interest for many years. Classical methods for the synthesis of trifluoromethyl compounds usually use Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Wissenschaftliche Forschungsanwendungen
Design und Synthese von bioaktiven Verbindungen
Trifluormethylverbindungen, einschließlich 6-(Trifluormethyl)-1H-Indol-3-carbonitril, wurden beim Design und der Synthese von bioaktiven Verbindungen eingesetzt . So wurden beispielsweise neuartige Trifluormethyl-Pyrimidin-Derivate mit einer Amid-Einheit durch vierstufige Reaktionen entworfen und synthetisiert .
Antifungal-Anwendungen
Diese Trifluormethylverbindungen zeigten gute in-vitro-Antifungalaktivitäten gegen verschiedene Pilze wie Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum bei 50 μg/ml .
Insektizide Anwendungen
Die synthetisierten Trifluormethylverbindungen zeigten moderate insektizide Aktivitäten gegen Mythimna separata und Spdoptera frugiperda bei 500 μg/ml .
Antikrebs-Anwendungen
Die synthetisierten Trifluormethylverbindungen zeigten bestimmte Antikrebsaktivitäten gegen PC3, K562, Hela und A549 bei 5 μg/ml .
DNA-bindende Agenzien
In einer anderen Studie wurde eine serendipitöse regioselektive Synthese von DNA-Zielmitteln, 1-Trifluoracethyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazolen, durch die Eintopf-Kaskade erreicht Reaktion von 3-Mercapto[1,2,4]triazolen mit Trifluormethyl-β-diketonen . Diese Verbindungen zeigten eine starke Bindungsaffinität zu doppelsträngiger DNA, insbesondere innerhalb der kleinen Furche .
Chemische Biologie-Anwendungen
Fmoc-Tyr(CF3)-OH, eine Verbindung, die mit this compound verwandt ist, kann aufgrund der einzigartigen Eigenschaften der CF3-Gruppe in verschiedenen chemischen Biologie-Anwendungen eingesetzt werden. Beispielsweise kann es in Sonden integriert werden, um Proteininteraktionen oder die zelluläre Lokalisation zu untersuchen.
Wirkmechanismus
Target of Action
For instance, some trifluoromethyl-containing compounds have been found to interact with synaptic vesicle glycoprotein 2A (SV2A), which plays a regulatory role in synaptic plasticity .
Mode of Action
It’s worth noting that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may contribute to its interaction with its targets.
Biochemical Pathways
It’s known that organofluorine compounds, including those with trifluoromethyl groups, can significantly affect pharmaceutical growth . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Pharmacokinetics
A study on a similar compound, [18f]sdm-18, found that the modification of the imidazole moiety with a trifluoromethyl group could result in faster kinetics for tracer uptake . This suggests that the trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile may influence its ADME properties and impact its bioavailability.
Result of Action
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs . This suggests that 6-(trifluoromethyl)-1H-indole-3-carbonitrile may have a stable action and could potentially be resistant to metabolic degradation.
Action Environment
It’s known that the properties of organofluorine compounds can be influenced by environmental factors . For instance, certain herbicides act better when soil humidity is between high and elevated . This suggests that environmental factors could potentially influence the action, efficacy, and stability of 6-(trifluoromethyl)-1H-indole-3-carbonitrile.
Biochemische Analyse
Biochemical Properties
The trifluoromethyl group in 6-(trifluoromethyl)-1H-indole-3-carbonitrile is known to interact with various enzymes and proteins. It is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Cellular Effects
Compounds with a trifluoromethyl group have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various chemical reactions, such as trifluoromethylation of carbon-centered radical intermediates .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c11-10(12,13)7-1-2-8-6(4-14)5-15-9(8)3-7/h1-3,5,15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHODSXHUFFSAOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)

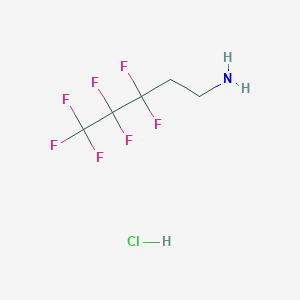
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)

![8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2380788.png)

![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)
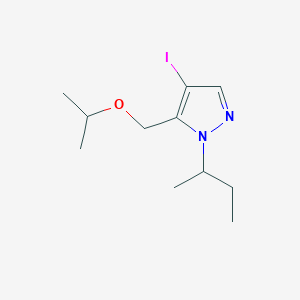

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
